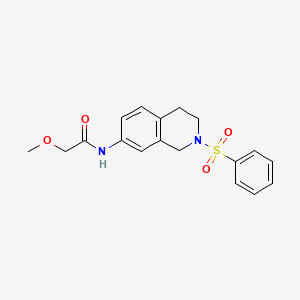

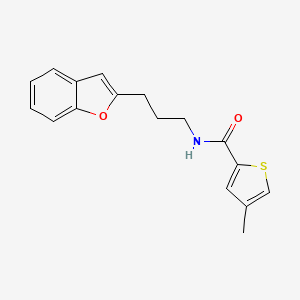

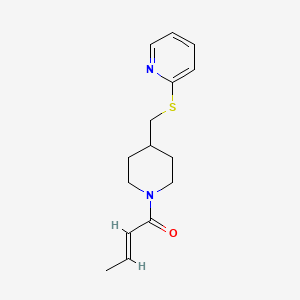

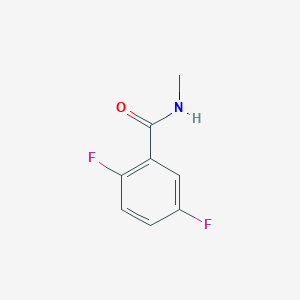

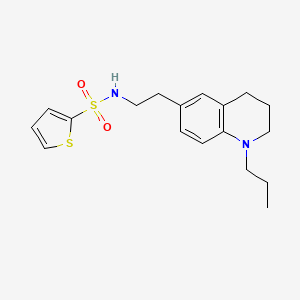

N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing these structures have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile, making them suitable for a wide range of biological and pharmacological applications . The benzofuran ring is a key heterocycle in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .科学的研究の応用

Antimicrobial Activity

The synthesis and characterization of novel derivatives related to benzofuran have shown significant antimicrobial activity. For instance, the creation of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives have been explored for their in-vitro antibacterial activity against a variety of pathogenic microorganisms including gram-negative strains (E. coli, P. vulgaris, S. typhi) and gram-positive bacterial strain, S. aureus. These compounds exhibited activity comparable to that of Chloramphenicol, highlighting the potential of benzofuran derivatives in antimicrobial applications (Idrees et al., 2019).

Metabolism and Disposition in Humans

N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide derivatives have been studied for their metabolism and disposition in human subjects. A study focusing on [14C]SB-649868, an orexin 1 and 2 receptor antagonist related to this chemical structure, detailed the pharmacokinetics, identifying the main routes of metabolism and excretion. The study found that elimination was primarily via feces, with notable metabolites indicating oxidation and rearrangement of the benzofuran ring (Renzulli et al., 2011).

Antipathogenic Activity

Thiourea derivatives containing the benzofuran moiety have demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the thiourea moiety enhances this activity, showing promise for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Sigma Receptor Selectivity

Novel benzofuran-2-carboxamide ligands have been synthesized for their high affinity and selectivity at sigma-1 receptors. These compounds, including 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrate potential in neuroscience research for exploring sigma receptor functions and developing therapeutics targeting these receptors (Marriott et al., 2012).

作用機序

Target of Action

The primary target of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is the sigma-1 receptor . Sigma receptors were initially mistaken for a new subtype of opioid receptors, but later studies revealed that they are unique proteins sharing no homology with any other mammalian protein .

Mode of Action

The compound exhibits high affinity at the sigma-1 receptor, with K(i) values ranging from 7.8 to 34nM . The interaction of the compound with its target leads to changes in the receptor’s activity, which can influence various cellular processes .

Biochemical Pathways

These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with the sigma-1 receptor may influence these pathways, leading to its observed biological effects .

Pharmacokinetics

The compound’s high affinity for the sigma-1 receptor suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . For instance, in anti-inflammatory treatment, certain benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

将来の方向性

Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran derivatives with enhanced biological activities and potential applications in many aspects .

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-12-9-16(21-11-12)17(19)18-8-4-6-14-10-13-5-2-3-7-15(13)20-14/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCSILBRMVKNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)

![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)